1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a chloropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the chlorine atom, forming a secondary amine.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium carbonate in solvents like acetonitrile or DMF (Dimethylformamide).
Oxidation: PCC or other mild oxidizing agents in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in the synthesis of metoprolol, the compound acts as a key intermediate that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)piperazine: A precursor in the synthesis of various pharmaceuticals.
3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol: An intermediate in the synthesis of urapidil, an antihypertensive drug.
1-phenoxy-3-(piperazin-1-yl)propan-2-ol: A compound with similar structural features used in medicinal chemistry.
Uniqueness
1-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
Properties
CAS No. |
73438-28-5 |
---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.8 |
Purity |
95 |
Origin of Product |
United States |
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